

# A Comparative Analysis of Cardiovascular Outcomes: Remogliflozin vs. Empagliflozin

Author: BenchChem Technical Support Team. Date: December 2025



A head-to-head comparison of the cardiovascular outcomes for **remogliflozin** and empagliflozin remains a critical gap in clinical research. While empagliflozin has robust data from a dedicated cardiovascular outcomes trial, **remogliflozin**'s evidence is primarily based on surrogate markers and smaller comparative studies. This guide provides a detailed comparison based on the available scientific literature to inform researchers, scientists, and drug development professionals.

### **Data on Cardiovascular Outcomes**

Direct comparative data on major adverse cardiovascular events (MACE) between **remogliflozin** and empagliflozin from a dedicated head-to-head trial is not available. Empagliflozin's cardiovascular benefits are well-established through the landmark EMPA-REG OUTCOME trial[1][2][3][4][5]. In contrast, data for **remogliflozin** is limited to its effects on cardiovascular risk factors and a comparative study on heart failure biomarkers[6][7].



Outcome	Remogliflozin Etabonate	Empagliflozin
Major Adverse Cardiovascular Events (3-point MACE)	Data not available from a dedicated cardiovascular outcome trial.	14% reduction in 3-point MACE (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) vs. placebo (HR 0.86, 95% CI 0.74-0.99)[1] [2][3].
Cardiovascular Death	Data not available from a dedicated cardiovascular outcome trial.	38% reduction vs. placebo (HR 0.62, 95% CI 0.49-0.77)[1][3].
Hospitalization for Heart Failure	Data not available from a dedicated cardiovascular outcome trial.	35% reduction vs. placebo (HR 0.65, 95% CI 0.50-0.85)[1][3].
All-Cause Mortality	Data not available from a dedicated cardiovascular outcome trial.	32% reduction vs. placebo[3].
NT-proBNP Levels (in patients with T2DM and CHF)	Significant reduction from baseline to 24 weeks. No significant difference compared to empagliflozin[7].	Significant reduction from baseline to 24 weeks. No significant difference compared to remogliflozin[7].

Note: The REMIT-HF study, a prospective, multicenter, randomized trial, compared the effects of **remogliflozin** and empagliflozin on biomarkers of heart failure in Indian patients with type 2 diabetes mellitus and chronic heart failure. The study found that both drugs significantly improved NT-proBNP levels, a key prognostic marker in heart failure, with no significant difference between the two agents[7].

# Experimental Protocols EMPA-REG OUTCOME Trial (Empagliflozin)

The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebocontrolled trial designed to evaluate the effect of empagliflozin on cardiovascular morbidity and



mortality in patients with type 2 diabetes and established atherosclerotic cardiovascular disease[3][5].

- Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease[3][5].
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily)
   or placebo, in addition to standard of care[5].
- Primary Outcome: The primary composite outcome was the time to first occurrence of a
  major adverse cardiovascular event (MACE), defined as death from cardiovascular causes,
  nonfatal myocardial infarction, or nonfatal stroke[2][3].
- Key Secondary Outcome: The key secondary composite outcome was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina[4].

### **REMIT-HF Study (Remogliflozin vs. Empagliflozin)**

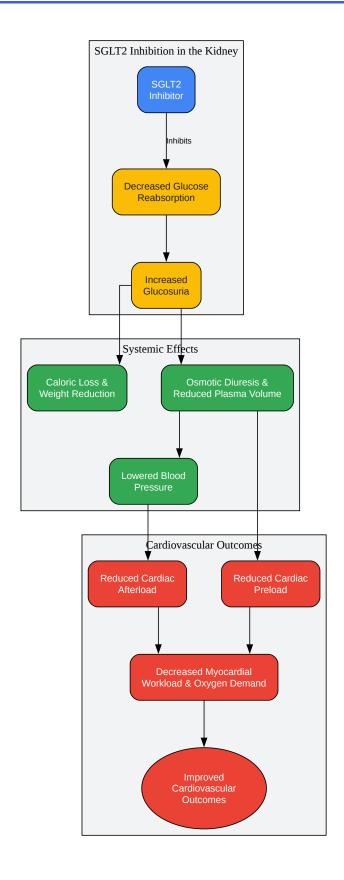
The REMIT-HF study was a prospective, multicenter, active-controlled, double-arm, investigator-initiated, interventional study.

- Patient Population: 250 adult patients with type 2 diabetes mellitus and comorbid congestive heart failure (left ventricular ejection fraction <40% and NT-proBNP >600 pg/mL)[7].
- Intervention: Patients were allocated to receive either **remogliflozin** or empagliflozin and were followed for 24 weeks[7].
- Primary Endpoint: The primary endpoint was the mean percentage change from baseline in NT-proBNP level after 24 weeks of treatment[7].

## Visualizing the Mechanisms and Trial Workflow

To better understand the context of these findings, the following diagrams illustrate the proposed signaling pathway for SGLT2 inhibitors and the general workflow of a cardiovascular outcomes trial.

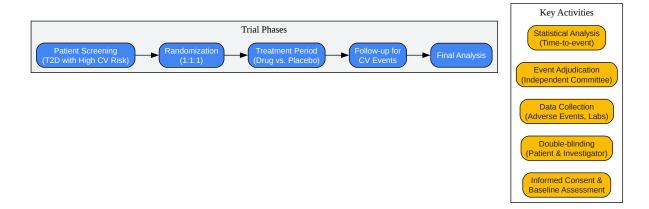




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Caption: Proposed signaling pathway of SGLT2 inhibitors on cardiovascular outcomes.





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Caption: Workflow of a typical cardiovascular outcome clinical trial.

#### Conclusion

Empagliflozin has demonstrated significant benefits in reducing major adverse cardiovascular events, cardiovascular death, and hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease[1][2][3][4][5]. The evidence for **remogliflozin** regarding hard cardiovascular outcomes is currently lacking. The REMIT-HF study suggests that **remogliflozin** is comparable to empagliflozin in improving a key biomarker of heart failure, NT-proBNP[7]. However, this does not substitute for data on clinical cardiovascular events.

For the research and drug development community, these findings underscore the necessity for a dedicated cardiovascular outcome trial for **remogliflozin** to definitively establish its position in the management of cardiovascular risk in patients with type 2 diabetes. Until such data is available, direct comparisons of cardiovascular outcomes between **remogliflozin** and



empagliflozin should be made with caution, acknowledging the disparity in the level of evidence.

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- To cite this document: BenchChem. [A Comparative Analysis of Cardiovascular Outcomes: Remogliflozin vs. Empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#differences-in-cardiovascular-outcomesfor-remogliflozin-vs-empagliflozin]

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